(1-(2-Chlorobenzyl)cyclopropyl)methanamine
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Overview
Description
(1-(2-Chlorobenzyl)cyclopropyl)methanamine: is an organic compound with the molecular formula C11H14ClN It is a derivative of cyclopropylmethanamine, where the cyclopropyl group is substituted with a 2-chlorobenzyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1-(2-Chlorobenzyl)cyclopropyl)methanamine typically involves the reaction of cyclopropylmethanamine with 2-chlorobenzyl chloride under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring purity and yield through various purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (1-(2-Chlorobenzyl)cyclopropyl)methanamine can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: It can participate in nucleophilic substitution reactions, especially at the benzyl chloride moiety.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydroxide, potassium carbonate.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or aldehydes.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: (1-(2-Chlorobenzyl)cyclopropyl)methanamine is used as a building block in organic synthesis. It is utilized in the preparation of more complex molecules and in the study of reaction mechanisms .
Biology and Medicine: The compound is investigated for its potential biological activities. It may serve as a lead compound in the development of pharmaceuticals targeting specific biological pathways .
Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals and intermediates for various applications .
Mechanism of Action
Comparison with Similar Compounds
- (1-(2-Bromobenzyl)cyclopropyl)methanamine
- (1-(2-Fluorobenzyl)cyclopropyl)methanamine
- (1-(2-Methylbenzyl)cyclopropyl)methanamine
Uniqueness: (1-(2-Chlorobenzyl)cyclopropyl)methanamine is unique due to the presence of the 2-chlorobenzyl group, which imparts distinct chemical and physical properties compared to its analogs.
Properties
Molecular Formula |
C11H14ClN |
---|---|
Molecular Weight |
195.69 g/mol |
IUPAC Name |
[1-[(2-chlorophenyl)methyl]cyclopropyl]methanamine |
InChI |
InChI=1S/C11H14ClN/c12-10-4-2-1-3-9(10)7-11(8-13)5-6-11/h1-4H,5-8,13H2 |
InChI Key |
SYUQJCZYLYAJSB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(CC2=CC=CC=C2Cl)CN |
Origin of Product |
United States |
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